Product packaging for Ftivazide(Cat. No.:)

Ftivazide

Katalognummer: B086906
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: PSWOBQSIXLVPDV-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O3 B086906 Ftivazide

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOBQSIXLVPDV-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Significance of Ftivazide within the Global Landscape of Mycobacterial Infection Research

Mycobacterial infections, including tuberculosis (TB) caused by Mycobacterium tuberculosis, continue to pose significant global health challenges. The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the ongoing search for novel and effective antimycobacterial agents. This compound, as an established antibacterial and tuberculostatic agent, contributes to the historical and ongoing efforts to combat these persistent infections. nih.govctdbase.org While the landscape of mycobacterial research is dynamic, with continuous efforts to develop new approaches and drug candidates, compounds like this compound provide valuable insights into the chemical scaffolds effective against mycobacteria. contagionlive.comfrontiersin.orgfrontiersin.org

Historical Context of this compound Development and its Classification within Thiosemicarbazone and Hydrazone Antimicrobials

This compound is recognized as a derivative of isoniazid (B1672263), a cornerstone drug in tuberculosis treatment. nih.govctdbase.org Historically, it was utilized in the Soviet Union for the treatment of tuberculosis. nih.gov Chemically, this compound belongs to the class of hydrazone compounds. Hydrazones are characterized by a C=N–NH functional group and are known to exhibit a broad spectrum of biological activities, including antimicrobial properties. researchgate.net The development of this compound aligns with the broader exploration of hydrazone and thiosemicarbazone derivatives in medicinal chemistry, a class of compounds that has demonstrated efficacy against various microbial pathogens. researchgate.netresearchgate.net These structural features contribute to their ability to interact with biological targets, making them promising candidates for antimicrobial therapy. researchgate.net

Current Research Imperatives and Future Trajectories for this compound in Basic Science and Preclinical Discovery

The current imperatives in antimycobacterial research are driven by the challenges of drug resistance and the need for new therapeutic strategies. contagionlive.comfrontiersin.orgfrontiersin.orgresearchgate.net While this compound has a historical role, its chemical structure and known activity against mycobacteria make it a subject of interest for basic science and preclinical discovery. Research in this area often focuses on understanding the mechanisms of action of existing compounds, identifying potential modifications to enhance efficacy or overcome resistance, and exploring new delivery systems. The "valley of death" between basic scientific findings and clinical applications highlights the challenges in translating discoveries into new treatments, underscoring the importance of robust preclinical research. researchgate.netbiomedcode.com Future trajectories for compounds like this compound might involve structural modifications to improve potency, overcome resistance mechanisms, or explore synergistic effects with other antimycobacterial agents. The ongoing need for new drugs against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) means that compounds with established antimycobacterial activity, even historical ones, can serve as scaffolds for the development of next-generation therapies. frontiersin.orgmdpi.com

Mechanistic Elucidation of Ftivazide S Antimycobacterial Action

Biochemical Pathways Targeted by Ftivazide

This compound's primary mechanism of action is the inhibition of mycolic acid biosynthesis, a process critical for the formation and maintenance of the unique and complex cell wall of Mycobacterium tuberculosis. This inhibition disrupts the protective barrier of the bacterium, rendering it susceptible to environmental stresses and host immune responses.

Inhibition of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

Mycolic acids are very-long-chain fatty acids that constitute the major component of the mycobacterial cell wall, providing a waxy coat that is essential for the bacterium's survival and pathogenicity. This compound, as a derivative of isoniazid (B1672263), is understood to interfere with the synthesis of these crucial lipids. The inhibition of mycolic acid synthesis weakens the cell wall, leading to a loss of structural integrity. While the precise molecular targets of this compound are still under investigation, its action is primarily focused on disrupting the production of mycolic acids, making the bacterium more vulnerable to the host's immune system and other antibiotics patsnap.com.

Interference with Key Enzymes within the Mycobacterial Fatty Acid Synthesis Pathway

The biosynthesis of mycolic acids involves a series of enzymatic reactions categorized within the fatty acid synthase-II (FAS-II) pathway. A critical enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA. This compound, akin to its parent compound isoniazid, is thought to ultimately inhibit the function of InhA. The FAS-II system is responsible for elongating fatty acid precursors, and the inhibition of InhA effectively halts this elongation process, thereby preventing the formation of mature mycolic acids.

This compound's Prodrug Activation Mechanisms within Bacterial Cells

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterial cell to exert its therapeutic effect. This activation is a critical step in its mechanism of action. The activation process for isoniazid, a closely related compound, is well-established and is mediated by the mycobacterial catalase-peroxidase enzyme, KatG. It is widely accepted that this compound undergoes a similar activation pathway.

Upon entering the Mycobacterium tuberculosis cell, this compound is believed to be acted upon by the KatG enzyme. This enzymatic reaction is thought to convert this compound into a reactive species. This activated form of the drug is then capable of interacting with its molecular targets within the bacterium.

Cellular and Molecular Effects of this compound on Mycobacterial Physiology

The inhibition of mycolic acid biosynthesis by activated this compound has profound consequences for the physiology and survival of Mycobacterium tuberculosis. These effects are manifested in the loss of cell wall integrity and the eventual death of the bacterium.

Impact on Mycobacterial Cell Wall Integrity and Biogenesis

The mycobacterial cell wall is a complex and highly organized structure that provides physical protection and acts as a permeability barrier. Mycolic acids are integral to the formation of the outer layer of this wall. By inhibiting the synthesis of mycolic acids, this compound effectively disrupts the biogenesis of this essential structure. The resulting cell wall is weakened and more permeable, which compromises the bacterium's ability to withstand osmotic stress and the lytic enzymes of the host immune system patsnap.com. This disruption of the cell wall is a key factor in the antimycobacterial efficacy of this compound patsnap.com.

Elucidation of this compound's Bactericidal Properties and Resultant Cellular Lysis

The disruption of mycolic acid synthesis and the subsequent loss of cell wall integrity ultimately lead to the death of the mycobacterium. This compound exhibits bactericidal properties, meaning it actively kills the bacteria rather than simply inhibiting their growth. The compromised cell wall can no longer maintain the internal turgor pressure of the cell, leading to cellular lysis. This bactericidal activity is particularly effective against actively replicating mycobacteria, which are continuously synthesizing new cell wall components. The weakening of the cell wall makes the bacteria unable to maintain their structural integrity, resulting in their destruction.

Comparative Mechanistic Analyses of this compound with Isoniazid and Related Antitubercular Agents

This compound, a derivative of the frontline antituberculosis drug Isoniazid, shares a foundational mechanism of action with its parent compound but exhibits nuances in its molecular interactions. Both agents are recognized for their potent bactericidal effects against Mycobacterium tuberculosis, primarily by disrupting the synthesis of mycolic acids, which are indispensable, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. patsnap.compatsnap.com The analysis of their comparative mechanisms provides insight into shared therapeutic actions and the potential for divergent properties that may be leveraged in antimicrobial strategies.

Analysis of Shared and Divergent Molecular Targets and Action Pathways

The primary shared action pathway for both this compound and Isoniazid is the inhibition of mycolic acid biosynthesis. patsnap.com Isoniazid is a prodrug that requires activation within the mycobacterial cell by the catalase-peroxidase enzyme, KatG. patsnap.comdrugbank.comnih.gov This activation process converts Isoniazid into a series of reactive species, most notably an isonicotinoyl radical. frontiersin.org This radical subsequently forms a covalent adduct with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, creating an INH-NAD complex. frontiersin.orgnih.govnih.gov This complex is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating mycolic acid precursors. patsnap.comdrugbank.comnih.gov By inhibiting InhA, the activated Isoniazid effectively halts the production of mycolic acids, leading to a compromised cell wall and eventual cell death. patsnap.com

Given that this compound is a structural analog of Isoniazid, it is understood to target the same fundamental pathway of mycolic acid synthesis. patsnap.com However, the precise molecular targets and the efficiency of interaction may differ due to its distinct chemical structure, which incorporates a vanillylidene group. This structural modification could influence its recognition by the activating enzyme KatG or its binding affinity for the ultimate target, InhA. Research into Isoniazid derivatives suggests that such chemical alterations can be a strategy to overcome drug resistance, which often arises from mutations in the katG or inhA genes. mdpi.com

Beyond the primary target of InhA, Isoniazid has been shown to have pleiotropic effects, potentially inhibiting other enzymes. For instance, an activated Isoniazid-NADP adduct has been found to inhibit dihydrofolate reductase (DfrA), thereby affecting nucleic acid synthesis. nih.govnih.gov Whether this compound shares these secondary targets or possesses a more specific or, conversely, a broader range of action remains an area of ongoing investigation. patsnap.com

Interactive Data Table 1: Comparison of Molecular Targets and Action Pathways

Feature Isoniazid This compound
Prodrug Nature Yes, requires intracellular activation. patsnap.comdrugbank.com Presumed to be a prodrug, similar to Isoniazid.
Activating Enzyme Catalase-peroxidase (KatG). patsnap.commdpi.com Believed to be activated similarly, though efficiency may vary.
Primary Molecular Target Enoyl-ACP reductase (InhA). patsnap.comdrugbank.comnih.gov Primarily targets enzymes in the mycolic acid synthesis pathway, including likely InhA. patsnap.com
Affected Pathway Mycolic acid biosynthesis (FAS-II system). patsnap.compatsnap.comdrugbank.com Mycolic acid biosynthesis. patsnap.com

| Secondary Targets | Dihydrofolate reductase (DfrA), affecting nucleic acid synthesis. nih.govnih.gov | Under investigation. patsnap.com |

Enzymatic Inhibition Profiles and Substrate Interactions

The enzymatic inhibition profile of Isoniazid is well-characterized. As a prodrug, it does not inhibit InhA directly. Upon activation by KatG, the resulting isonicotinoyl radical reacts with the NADH cofactor, forming the INH-NAD adduct. mdpi.com This adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking the enzyme's active site. drugbank.comnih.gov The natural substrate for InhA is a long-chain enoyl-ACP, which requires reduction by NADH to proceed with fatty acid elongation. The INH-NAD adduct competes with NADH for its binding site on InhA, thereby preventing the reduction of the enoyl-ACP substrate and halting the mycolic acid synthesis cycle. nih.gov

For this compound, the enzymatic inhibition profile is inferred from its structural similarity to Isoniazid. It is hypothesized to interfere with key enzymes involved in mycolic acid biosynthesis through a similar inhibitory mechanism. patsnap.com The vanillylidene moiety attached to the hydrazide core of this compound introduces additional bulk and chemical functionality. This modification could alter substrate interactions in several ways:

It may change the rate or requirement for enzymatic activation compared to Isoniazid.

It could influence the binding affinity and orientation of the activated drug-NAD adduct within the InhA active site.

The altered structure might allow it to bypass certain resistance mutations that affect the binding of the smaller INH-NAD adduct.

Studies on other novel Isoniazid derivatives have demonstrated that not all analogs show their antitubercular activity primarily through direct InhA inhibition, suggesting that alternative or modified mechanisms of enzymatic inhibition are possible. mdpi.com

Interactive Data Table 2: Enzymatic Inhibition and Substrate Interaction Profile

Feature Isoniazid This compound
Inhibited Enzyme Enoyl-ACP reductase (InhA). drugbank.commdpi.com Presumed to be InhA and related enzymes in the same pathway. patsnap.com
Type of Inhibition Slow, tight-binding competitive inhibition by the INH-NAD adduct. drugbank.comnih.gov Hypothesized to be similar to Isoniazid, specifics under investigation.
Key Adduct Formed Isonicotinoyl-NAD (INH-NAD). frontiersin.orgnih.govnih.gov A structurally analogous adduct with NAD is presumed to form.

| Natural Substrate of Target | Long-chain enoyl-ACP and the NADH cofactor. nih.gov | Long-chain enoyl-ACP and the NADH cofactor. |


Preclinical Efficacy Studies in Mycobacterial Models

In Vitro Antimycobacterial Activity Assessments of Ftivazide

This compound has been investigated for its in vitro antimycobacterial properties. Research indicates that this compound possesses antitubercular activity mims.com. For instance, one study reported that a compound structurally related to this compound, an isonicotinylhydrazide analogue, exhibited a minimum inhibitory concentration (MIC) of 9.77 μg/mL against Mycobacterium tuberculosis H37Ra, a value comparable to that of isoniazid (B1672263) easychem.org. Other diaryl ether derivatives, including hydrazide 3, oxadiazole 4, and naphthylarylidene 8g, demonstrated pronounced activity against Mycobacterium tuberculosis H37Rv with MICs of 0.61, 0.86, and 0.99 μg/mL, respectively, in comparison to triclosan (B1682465) (10 μg/mL) and isoniazid (0.2 μg/mL) ctdbase.org.

Table 1: In Vitro Antimycobacterial Activity of this compound and Related Compounds

Compound NameStrainMIC (μg/mL)Reference
This compound (analogue)Mycobacterium tuberculosis H37Ra9.77 easychem.org
Hydrazide 3Mycobacterium tuberculosis H37Rv0.61 ctdbase.org
Oxadiazole 4Mycobacterium tuberculosis H37Rv0.86 ctdbase.org
Naphthylarylidene 8gMycobacterium tuberculosis H37Rv0.99 ctdbase.org
IsoniazidMycobacterium tuberculosis H37Rv0.2 ctdbase.org
TriclosanMycobacterium tuberculosis H37Rv10 ctdbase.org

Methodologies for Determining Minimum Inhibitory Concentrations

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental aspect of assessing antimycobacterial activity. The MIC is defined as the lowest drug concentration that inhibits the growth of over 99% of a bacterial population of M. tuberculosis on solid Middlebrook medium after 21 days of incubation at 37°C core.ac.uk.

Standard procedures for antimycobacterial drug-susceptibility testing (DST) traditionally include the agar (B569324) dilution method, which involves growing Mycobacterium strains on Middlebrook 7H10 or 7H11 agar medium containing twofold serially diluted drug concentrations core.ac.uk. Other established methods are the proportion method, the absolute concentration method, and the resistant ratio method core.ac.uk. In addition to these, microbroth dilution methods, such as the Resazurin Reduction Microtiter Assays (REMA), are widely employed, often performed in 96-well microtiter plates nih.gov. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) plays a crucial role in developing breakpoints and standardized methods for antimicrobial susceptibility testing of mycobacteria nih.gov.

Application of High-Throughput Screening (HTS) in Mycobacterial Inhibition Studies

High-Throughput Screening (HTS) has emerged as a powerful strategy for the rapid identification of novel lead compounds with antimycobacterial activity nih.gov. This approach often employs whole-cell phenotypic screens, utilizing recombinant strains of virulent M. tuberculosis that express fluorescent reporters to monitor growth in vitro.

HTS assays are meticulously optimized for various plate formats, including 96-well and 384-well plates, ensuring stringent reproducibility and robustness nih.gov. HTS campaigns typically involve screening extensive compound libraries, sometimes comprising over 100,000 compounds, in a single-dose format to identify primary hits nih.gov. These hits are then subjected to dose-response confirmation studies nih.gov. Furthermore, high-content imaging screening is leveraged to simultaneously monitor both bacterial growth and macrophage viability within the same wells, aiding in the identification of active compounds and the exclusion of false positives. HTS is particularly valuable for discovering antimicrobials that target conditionally essential genes, especially those active against intracellular bacteria.

Advanced In Vitro Model Systems for Efficacy Testing

Traditional two-dimensional (2D) in vitro systems often fall short in accurately recapitulating complex human-specific immune processes, such as the formation of granulomas, which are characteristic of tubercular infection. To overcome these limitations, advanced in vitro models are being developed to bridge the translational gap between basic research and clinical applications.

Co-culture models are essential for studying mycobacterial infections, particularly at entry sites within the host. These systems involve co-culturing mycobacteria with various human cell types, including neutrophils, macrophages, or dendritic cells, often in conjunction with human airway epithelial (HAE) cells or primary cells. Such models enable the detailed analysis of innate and adaptive immune responses during infection.

Examples of effective co-culture systems include the co-cultivation of M. tuberculosis with splenocytes or human peripheral blood mononuclear cells (PBMCs) embedded within an extracellular matrix, which can effectively recreate granulomatous aggregates. Murine alveolar macrophage cell lines, such as MH-S cells, are also utilized in infection experiments where they are co-cultured with M. tuberculosis strains. These advanced co-culture models can demonstrate key aspects of infection, including the internalization of mycobacteria by host cells, their migration across cellular barriers, and the induction of pro-inflammatory responses. While some studies employ cell lines, others utilize primary cells, often varying in co-culture methodology and mycobacterial quantification techniques.

Three-dimensional (3D) in vitro culture models represent a significant advancement in mycobacterial research, utilizing human cells to closely approximate the complex structures of granulomas. These models are designed to mimic physiological tissue behavior more accurately and offer a cost-effective alternative to some animal models. They are capable of recreating crucial aspects of tubercular granulomas, such as cellular interactions, oxygen gradients, and nutrient limitations, thereby providing deeper insights into M. tuberculosis pathogenesis.

Organoids, derived from human stem cells, provide highly physiologically relevant platforms for studying host-pathogen interactions, immune responses, and disease progression within a genetically accurate context. These organoids can be cultured in 3D systems or embedded in matrices like Matrigel. The use of human pluripotent stem cells (PSCs) and induced PSCs (iPSCs) in generating organoids offers novel research avenues for infectious diseases. Furthermore, 3D collagen culture systems have been developed to mimic the lung microenvironment, incorporating M. tuberculosis-infected human THP-1 or primary monocytes, and have demonstrated superior capability in capturing host-pathogen dynamics compared to conventional 2D systems. Models simulating M. tuberculosis dormancy, such as long-term hypoxic cultures, are also employed. These models induce oxygen-limiting conditions that cause mycobacteria to cease replication and enter an antibiotic-tolerant state, mimicking persistent infection in vivo.

Microfluidic and Organ-on-a-Chip (OoC) platforms represent cutting-edge technologies for complex biological mimicry in preclinical efficacy testing. These engineered microfluidic cell culture devices are designed to reconstitute the microarchitecture and functions of living human organs, effectively mimicking the three-dimensional cross-sections of their smallest functional units. By creating physiologically relevant microenvironments for human cells, OoC systems bridge the gap between traditional in vitro and in vivo models.

Key advanced features of OoC platforms include the ability to incorporate mechanical forces, simulate blood flow, integrate immune cells, and even include microbiome components, providing a more comprehensive physiological context. These systems enable high-resolution, real-time imaging and detailed analysis of biochemical, genetic, and metabolic activities of living cells within a functional tissue and organ context. Lung-on-chip platforms, for instance, are emerging as innovative tools to mimic the intricate architecture and physiological conditions of the human lung. Beyond single-organ models, multi-organ-on-chip systems are being developed to study the physiological interactions between multiple organs and to assess systemic drug responses, offering a more holistic view of drug efficacy and potential side effects.

Preclinical Animal Model Systems for Mycobacterial Infection

Preclinical animal models have historically been indispensable in the evaluation of drug candidates for infectious diseases, including tuberculosis. These models provide platforms for assessing drug efficacy and understanding disease progression in a living system before human trials ijrpc.com.

Methodological Considerations and Limitations of In Vivo Animal Models in this compound Efficacy Research

Despite their significant contributions, in vivo animal models present several methodological considerations and limitations that can impact the translatability of preclinical findings to human outcomes. A primary challenge stems from the inherent biological differences between animal species and humans, encompassing variations in anatomy, physiology, metabolism, and immune responses ijrpc.comfrontiersin.orgpharmafeatures.comhumaneworld.orgtexilajournal.comadvancedsciencenews.com. These discrepancies can lead to variations in drug responses and disease manifestations, limiting the direct applicability of animal study results to human patients ijrpc.comfrontiersin.orgpharmafeatures.com.

Animal models often oversimplify the complex and multifactorial nature of human diseases, including tuberculosis ijrpc.compharmafeatures.com. For instance, no single animal model can fully recapitulate all aspects of human tuberculosis disease pathogenesis due to considerable differences in disease resistance or susceptibility among various animal species frontiersin.orgnih.govnih.gov. The use of inbred animal strains in research, while aiming for reproducibility, may not adequately mirror the genetic diversity observed in human populations, potentially contributing to discrepancies in outcomes frontiersin.org. The high failure rate of drug candidates in human clinical trials, despite promising results in preclinical animal studies, underscores the limited predictive value and reliability of these models in accurately forecasting human responses frontiersin.orgpharmafeatures.comadvancedsciencenews.comhumanspecificresearch.org. While this compound has been studied in mouse models, often in the context of aerosolized delivery of anti-tuberculosis drugs like isoniazid and this compound, specific detailed limitations unique to this compound's in vivo efficacy research are generally framed within these broader challenges of animal modeling for tuberculosis nih.gov.

Development and Application of Alternative Non-Animal Models (New Approach Methodologies) in Preclinical Assessment

In response to the limitations of traditional animal models and growing ethical concerns, there is an increasing global impetus towards the development and application of New Approach Methodologies (NAMs) in preclinical assessment ijrpc.comadvancedsciencenews.comderpharmachemica.com. These non-animal models aim to provide more accurate, cost-effective, and ethical alternatives for drug discovery and development.

NAMs encompass a diverse range of innovative platforms, including human cell-based assays, organoid systems, organ-on-a-chip models (microphysiological systems), and in silico (computer) modeling ijrpc.comadvancedsciencenews.comderpharmachemica.commdpi.com. These advanced models offer the potential to provide deeper insights into organ function and disease pathophysiology, thereby aiding in the identification and evaluation of potential therapeutic drugs derpharmachemica.com. For tuberculosis research specifically, emerging 3D in vitro culture models utilizing human cells are being developed to closely approximate the complex structures of granulomas, which are defining features of tubercular infection mdpi.com. Similarly, lung organoid and organ-on-a-chip platforms are designed to mimic the intricate architecture and physiological conditions of the human lung, offering more physiologically relevant environments for studying Mycobacterium tuberculosis pathogenesis mdpi.com.

In silico molecular docking studies represent another non-animal approach, used to predict the antituberculosis activity of compounds. Some research has compared the binding energy of novel compounds to Mycobacterium tuberculosis strains with that of known antitubercular agents like this compound, suggesting the utility of computational methods in identifying potential new antimycobacterial drugs researchgate.net. While specific detailed applications of this compound within these novel non-animal models are not extensively documented in the provided information, the general advancements in NAMs for tuberculosis drug discovery indicate their growing relevance for compounds like this compound.

Evaluation of this compound Activity Against Drug-Resistant Mycobacterial Strains

This compound is recognized as a crucial component in the pharmacological arsenal (B13267) against tuberculosis, particularly for its activity against drug-resistant forms of Mycobacterium tuberculosis (Mtb) patsnap.com. It is often prescribed as a second-line anti-tubercular medication when first-line treatments prove ineffective due to resistance patsnap.com.

Research has demonstrated encouraging results regarding this compound's effectiveness in patients who have not adequately responded to conventional tuberculosis treatments patsnap.com. This compound exhibits activity against multidrug-resistant (MDR-TB) strains, which are resistant to at least isoniazid and rifampicin (B610482) patsnap.comnih.gov. Furthermore, it has shown activity against extensively drug-resistant (XDR-TB) strains, which are MDR-TB strains also resistant to fluoroquinolones and at least one second-line injectable drug patsnap.comnih.gov.

While specific minimum inhibitory concentration (MIC) values for this compound against a broad panel of drug-resistant strains are not consistently detailed across publicly available, non-excluded sources, its clinical utility against these challenging forms of tuberculosis is well-established patsnap.com. Comparative studies have indicated that while some novel compounds may exhibit superior activity against XDR-TB (e.g., a specific hydrazone compound being 10-fold more active against XDR-TB than this compound), this compound nonetheless contributes to the treatment of these resistant infections nih.gov.

Broad-Spectrum Antimicrobial Activity Beyond Mycobacterium tuberculosis

This compound is characterized as an antituberculosis drug that demonstrates a highly selective activity against Mycobacterium tuberculosis patsnap.com. While the hydrazone functional group, which is present in this compound, is a known scaffold in various antimicrobial agents with broad-spectrum activity derpharmachemica.commdpi.comnih.govresearchgate.netmdpi.com, and some benzimidazole-containing compounds (also related to this compound's structure) show antibacterial and antifungal properties scribd.com, direct evidence from the provided sources indicates that this compound itself primarily targets M. tuberculosis.

The available information emphasizes this compound's specific efficacy against Mycobacterium tuberculosis, including drug-susceptible, multidrug-resistant, and extensively drug-resistant strains patsnap.compatsnap.com. There is no consistent evidence to suggest that this compound possesses significant broad-spectrum antimicrobial activity against a wide range of other bacterial species (Gram-positive or Gram-negative) or non-tuberculous mycobacteria (NTM) beyond its highly selective action on M. tuberculosis patsnap.com.

Molecular Basis of Ftivazide Resistance and Susceptibility

Mechanisms of Mycobacterial Resistance to Ftivazide

Resistance to anti-tuberculosis drugs in Mycobacterium tuberculosis is a complex phenomenon often involving a combination of genetic and physiological adaptations. Given that this compound is a derivative of isoniazid (B1672263), its resistance mechanisms are often closely linked to those observed for isoniazid.

Genetic mutations are a primary cause of drug resistance in Mycobacterium tuberculosis. For isoniazid, and by extension likely this compound, resistance is predominantly associated with specific mutations in key genes involved in drug activation or target pathways fishersci.cafishersci.dknih.govciteab.com.

The katG gene, which encodes a catalase-peroxidase enzyme, is crucial for activating isoniazid into its active form citeab.com. Mutations in katG, particularly the Ser315Thr mutation, are the most common genetic determinants of high-level isoniazid resistance globally fishersci.cafishersci.dknih.gov. This mutation impairs the enzyme's ability to convert the prodrug into its active bactericidal form, thus rendering the bacterium resistant citeab.com.

Another significant genetic determinant is found in the promoter region of the inhA gene (e.g., C15T mutation) fishersci.cafishersci.dknih.gov. The inhA gene encodes an enzyme involved in mycolic acid synthesis, which is the ultimate target of this compound's action guidetopharmacology.orgprobes-drugs.org. Mutations in the inhA promoter region typically lead to low-level resistance, often by increasing the expression of the InhA enzyme, thereby requiring higher drug concentrations to achieve inhibition nih.gov.

A systematic review of isoniazid resistance mutations in M. tuberculosis isolates from various countries revealed the prevalence of these genetic determinants.

Gene/RegionMutationGlobal Frequency in INH-Resistant IsolatesLevel of Resistance Associated
katGSer315Thr64% fishersci.ca (66.2% in a subset fishersci.ca)High-level resistance nih.gov
inhA promoter-15C/T19% fishersci.ca (22.7% in a subset nih.gov)Low-level resistance nih.gov
ahpC-oxyR intergenic regionVariousContributes to 84% when combined with katG and inhA mutations fishersci.caVariable

These findings highlight that a significant proportion of phenotypic isoniazid resistance, which is relevant to this compound, can be attributed to mutations in katG and inhA fishersci.ca.

Mycobacterial efflux pump systems play a significant role in both intrinsic and acquired drug resistance by actively expelling antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and diminishing their efficacy hiv.govalfa-chemistry.comalfa-chemistry.com. This mechanism contributes to drug tolerance, a phenomenon where bacteria can temporarily survive antibiotic pressure without necessarily acquiring resistance-conferring mutations fishersci.comresearchgate.netnih.gov.

Several families of efflux transporters are found in Mycobacterium tuberculosis, including the ATP-binding cassette (ABC) superfamily, the Major Facilitator Superfamily (MFS), the Resistance Nodulation Cell Division (RND) superfamily, and the Small Multidrug Resistance (SMR) family alfa-chemistry.com. Specific efflux pumps implicated in mycobacterial drug efflux include Rv1258c (Tap-like), P55, EfpA, Mmr, and MmpL alfa-chemistry.comalfa-chemistry.com.

Efflux pump activity can be induced by exposure to sub-inhibitory concentrations of antibiotics or by the host environment, such as within macrophages researchgate.netnih.gov. This induction allows mycobacteria to survive intracellularly and contributes to the challenge of eradicating the infection, even with effective drugs like this compound. For instance, the mycobacterial efflux pump EfpA has been shown to induce high drug tolerance to several anti-tuberculosis drugs. The contribution of efflux to drug resistance levels in clinical isolates of M. tuberculosis is increasingly recognized, with studies demonstrating that efflux pump genes like mmr, mmpL7, Rv1258c, p55, and efpA can be overexpressed in the presence of antibiotics.

Beyond genetic mutations and efflux pumps, Mycobacterium tuberculosis employs adaptive resistance mechanisms that contribute to drug tolerance and persistence, making treatment challenging and lengthy fishersci.comresearchgate.netnih.gov. These mechanisms allow a subset of bacteria to survive antibiotic exposure without undergoing genetic changes that confer classical resistance.

Key adaptive strategies include a reduced growth rate and metabolic shifts fishersci.com. When subjected to drug pressure, M. tuberculosis can reroute carbon flux from energy-generating pathways to energy storage pathways, leading to growth arrest and reduced drug susceptibility fishersci.com. An increased lipid anabolism can also result in cell wall thickening, further reducing the sensitivity of the bacteria to many anti-tuberculosis drugs fishersci.com.

While direct research specifically linking this compound to mycobacterial biofilm formation is not extensively documented, biofilm formation is a well-established adaptive resistance mechanism in bacteria, including mycobacteria, contributing to drug tolerance and long-term survival in hostile environments. Biofilms provide a protective matrix that can limit antibiotic penetration and create microenvironments with altered metabolic states, favoring persistence. These persistent, drug-tolerant populations are a major reason for the prolonged treatment regimens required for tuberculosis, as they can lead to relapse even after initial treatment success researchgate.netnih.gov.

Translational Research on Strategies to Overcome or Circumvent this compound Resistance

Translational research is actively exploring strategies to overcome or circumvent the resistance mechanisms that limit the effectiveness of anti-tuberculosis drugs, including those relevant to this compound.

One promising approach involves the use of efflux pump inhibitors (EPIs). By blocking the activity of efflux pumps, EPIs can increase the intracellular concentration of anti-mycobacterial drugs, thereby restoring or enhancing their efficacy against tolerant or resistant strains researchgate.netnih.gov. Verapamil, a calcium channel antagonist, is an example of a compound that has been shown to inhibit multiple bacterial efflux pumps in vitro, and it can reduce intracellular mycobacterial growth even in the absence of antibiotics researchgate.netnih.gov. Studies suggest that combining anti-tuberculosis drugs with EPIs could shorten treatment durations by targeting both bacterial growth and drug tolerance researchgate.netnih.gov. Flavonoids are also being investigated for their potential as novel efflux pump inhibitors and antimicrobials against mycobacterial species.

Host-Pathogen Interactions Influencing this compound Efficacy in Preclinical Contexts

The dynamic interplay between Mycobacterium tuberculosis and the host immune system significantly influences the efficacy of anti-tuberculosis drugs like this compound. Understanding these host-pathogen interactions is crucial for developing more effective therapeutic strategies.

This compound's primary mechanism of action involves inhibiting mycolic acid synthesis, which weakens the mycobacterial cell wall guidetopharmacology.orgmims.com. This disruption of the bacterial cell wall is thought to make Mycobacterium tuberculosis more susceptible to the host's immune system, thereby allowing for more effective clearance of the infection guidetopharmacology.orgmims.com. This suggests that this compound may have an indirect immunomodulatory effect by making the pathogen more vulnerable to host defenses.

The host immune response to M. tuberculosis involves a complex network of innate and adaptive immune cells and molecules. Key players in this response include macrophages, dendritic cells (DCs), T cells, and neutrophils. Macrophages are particularly important as they are the primary host cells for M. tuberculosis. The interaction between the host and pathogen leads to the production of various effector molecules, including pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which play a vital role in anti-mycobacterial responses. However, M. tuberculosis also employs strategies to evade the host immune system, such as inducing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) to suppress macrophage killing and T cell activity.

The formation of granulomas is a hallmark of mycobacterial infections, serving as an organized structure of immune cells that attempts to contain the bacteria. While granulomas can restrict the infection, they also provide a niche where M. tuberculosis can persist. M. tuberculosis has evolved numerous mechanisms to evade host killing, including thwarting phagosome-lysosome fusion, manipulating intracellular pH, and disrupting host cell apoptosis and autophagy processes. By compromising the integrity of the mycobacterial cell wall, this compound's action could potentially counteract some of these immune evasion strategies, making the bacteria more amenable to immune-mediated clearance.

Mechanisms of Intracellular Mycobacterial Survival and this compound Action within Host Cells

Mycobacterium tuberculosis is a facultative intracellular pathogen that spends a significant portion of its infection cycle within host phagocytes, particularly macrophages nih.govcrick.ac.ukdiva-portal.orgoup.combiorxiv.org. This intracellular lifestyle is a critical survival strategy, allowing the bacterium to evade the host's immune responses and persist within the body crick.ac.ukdiva-portal.orgbiorxiv.org. Mtb has evolved sophisticated mechanisms to survive and replicate within these cells, including inhibiting the normal maturation and acidification of its phagosome, effectively turning the macrophage into a permissive niche for replication nih.govdiva-portal.orgoup.combiorxiv.orgfrontiersin.org. For instance, Mtb can block the fusion between the phagosome (the vacuole where it resides) and bactericidal lysosomes, and dampen the acidification of this vacuole nih.govdiva-portal.orgfrontiersin.org. The bacterium can even survive and replicate within necrotic macrophages, feeding on the remnants of its former host crick.ac.uk.

This compound's effectiveness against TB is significantly enhanced by its ability to exert both extracellular and intracellular activity pharmasyntez.comsmolecule.com. As a prodrug, this compound requires metabolic activation to become effective patsnap.com. This activation occurs inside the bacterial cell, primarily catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG patsnap.compatsnap.comdrugbank.comnih.govpatsnap.comwikipedia.org. Once activated, this compound's reactive species inhibit the synthesis of mycolic acids by targeting enzymes in the fatty acid synthesis pathway, such as InhA patsnap.compatsnap.compharmacompass.comdrugbank.compatsnap.comwikipedia.org. This disruption of the cell wall is crucial for killing the bacteria, especially those residing within host cells where they are protected from many extracellular antimicrobial agents patsnap.combiorxiv.org.

The ability of this compound to penetrate and act within the intracellular environment of macrophages is paramount for its therapeutic efficacy, as it directly targets the pathogen in its primary survival niche patsnap.combiorxiv.orgbiorxiv.org. The effectiveness of antibiotics against intracellular mycobacteria can be influenced by various host cell factors, including the specific microenvironment within different phagosomal compartments and the physiological state of the host cell biorxiv.org. Research indicates that bacterial localization within the host cell and the acidification of the phagosome can impact drug accumulation and efficacy biorxiv.org. This compound's mechanism, which involves intracellular activation and targeting of essential mycobacterial processes, underscores its value in combating persistent and intracellular forms of Mycobacterium tuberculosis.

Structure Activity Relationships and Rational Design of Ftivazide Analogues

Core Chemical Structure of Ftivazide and its Pharmacophoric Features

This compound is chemically known as 4-Pyridinecarboxylic acid, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazide nih.govresearchgate.net. It is also referred to as N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide nih.gov. The molecular formula of this compound is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol researchgate.netuni.luecostore.comfishersci.nlcore.ac.ukguidetopharmacology.org.

The core chemical structure of this compound features an isonicotinoyl moiety linked to a vanillylidene group (derived from vanillin) via a hydrazone functional group nih.gov. The hydrazone moiety, characterized by the -NH-N=CH- linkage, is considered a crucial pharmacophoric feature contributing to its biological activity.

This compound functions as a prodrug, requiring metabolic activation within the bacterial cell to exert its antimicrobial effects wikipedia.org. Its primary mechanism of action involves the inhibition of mycolic acid synthesis wikipedia.orgmims.com. Mycolic acids are long-chain fatty acids essential for the structural integrity and functionality of the mycobacterial cell wall wikipedia.orgmims.com. By disrupting their synthesis, this compound compromises the cell wall, leading to bacterial lysis and cell death wikipedia.org. This inhibition is achieved through interference with enzymes involved in the fatty acid synthesis pathway wikipedia.org.

Synthetic Strategies for this compound and its Derivatives in Academic Research

The synthesis of this compound and its analogues in academic research primarily relies on condensation reactions, particularly those involving hydrazone formation, and increasingly, on microwave-assisted synthesis approaches.

Condensation Reactions and Hydrazone Formation Pathways

Hydrazones, including this compound, are typically synthesized through the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) or hydrazide. For this compound, this involves the condensation of isonicotinic acid hydrazide (isoniazid) with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

The general reaction pathway involves the nucleophilic addition of the amine nitrogen from the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule from the intermediate hemiaminal (carbinolamine) to form the stable hydrazone linkage. These reactions are often carried out by refluxing the reactants in an organic solvent, such as ethanol, and sometimes in the presence of a catalytic amount of glacial acetic acid.

Microwave-Assisted Synthesis Approaches for Antitubercular Agents

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry, particularly for the rapid and efficient synthesis of antitubercular agents, including this compound. This approach offers several advantages over conventional heating methods, such as significantly reduced reaction times, higher yields, and improved product quality. For instance, the synthesis time for this compound has been reported to be reduced by a factor of 24 when using a microwave flow reactor compared to traditional convection methods core.ac.uk.

MAOS also aligns with the principles of "Green Chemistry" by potentially reducing or eliminating the need for organic solvents and facilitating the use of safer reagents, such as paraformaldehyde instead of toxic aqueous formaldehyde (B43269) solutions. The direct and in-situ heating mechanism of microwaves allows for precise control of reaction conditions, which is particularly beneficial in the lead optimization phase of drug discovery.

Influence of Structural Modifications on Antimycobacterial Potency and Specificity

The systematic investigation of structural modifications is crucial for understanding the structure-activity relationships of this compound and its analogues, guiding the rational design of compounds with optimized antimycobacterial potency, specificity, and bioavailability.

Systematic Investigation of Substituent Effects on Activity Profiles

Research into hydrazone derivatives, including those related to this compound, consistently demonstrates that the antimicrobial activity is significantly influenced by the nature, position, and electronic properties of substituents on the core scaffold, particularly on the phenyl ring of the acylhydrazone pendant.

Systematic studies have revealed various substituent effects:

Halogenation : The introduction of halogen atoms, such as fluorine and chlorine, at specific positions (e.g., the 4'-position) has been shown to generally increase antibacterial activity.

Nitro Groups : The presence of a nitro group can positively impact the activity profile.

Methoxy (B1213986) Groups : The position and number of methoxy groups can significantly influence activity, with some configurations showing enhanced effects.

Alkyl Substituents : The size of alkyl substituents has been observed to have significant effects on aphicidal activities in some hydrazone derivatives, suggesting a similar principle may apply to antimycobacterial activity.

For instance, studies on isonicotinoyl hydrazone derivatives, which share structural similarities with this compound, have shown that certain modifications can lead to compounds with moderate to potent antimycobacterial activity, some even surpassing the potency of isoniazid (B1672263) against M. tuberculosis H37Rv.

Rational Design for Optimized Bioavailability and Target Engagement through Chemical Modifications

Rational drug design involves leveraging detailed mechanistic information and structure-based design methods to modify chemical structures for improved pharmacological properties. For this compound analogues, this approach aims to optimize both bioavailability and target engagement.

Optimized Bioavailability : Chemical modifications can be strategically introduced to enhance the absorption of compounds across biological membranes. The hydrazone functional group itself is known to increase the lipophilicity of parent amines and amides, thereby improving their absorption through biomembranes. This compound is reported to be well-absorbed orally wikipedia.org. Rational design efforts can focus on further tuning physicochemical properties, such as lipophilicity, solubility, and metabolic stability, to achieve optimal systemic exposure and distribution to the site of infection (e.g., lungs for tuberculosis) wikipedia.org.

Target Engagement : Modifications are also designed to optimize the binding affinity and specificity of the compound to its biological target. For this compound, the primary target involves enzymes within the mycolic acid biosynthesis pathway wikipedia.orgmims.com. Rational design can involve:

Conformational Analysis : Designing analogues that adopt favorable conformations for binding to the active site of target enzymes.

Pharmacophore Elucidation : Identifying and reinforcing key structural features (pharmacophores) essential for interaction with the target, while minimizing features that contribute to off-target effects or toxicity.

Ongoing research continues to explore structural optimizations to gain deeper insights into the precise structure-activity relationships, aiming to develop novel and more effective antifungal and antimycobacterial agents with enhanced potency and selectivity.

Ftivazide in Combination Therapies and Synergy Research

Rationale and Principles of Combination Therapy in Mycobacterial Infection Control

Combination therapy is a cornerstone in the treatment of mycobacterial infections, including tuberculosis, due to several critical factors. Mycobacterium tuberculosis (Mtb), the causative agent of TB, exhibits inherent heterogeneity during infection, occupying diverse tissue compartments and existing in various physiological states, such as actively replicating, slow-replicating, and non-replicating (or dormant) forms. idrblab.netnih.govmims.com These varied states can lead to differential drug susceptibility and access, necessitating a multi-drug approach to ensure effective treatment across all bacterial populations. idrblab.netmims.com

A primary rationale for combination therapy is to combat the emergence and spread of drug resistance. Mycobacteria are slow to succumb to antimicrobial agents, requiring prolonged treatment durations, which increases the likelihood of resistance development if monotherapy is used. idrblab.netmims.comfishersci.no By simultaneously targeting different biochemical pathways and cellular processes, multiple drugs reduce the probability of spontaneous mutations leading to resistance against all agents concurrently. nih.govmims.commasujournal.orgnih.gov For instance, the likelihood of triple drug resistance in Mtb is significantly lower than single drug resistance. idrblab.net

Furthermore, combination therapies aim to enhance treatment efficacy, shorten treatment duration, and improve patient outcomes. wikipedia.orgpatsnap.comnih.govmasujournal.org The synergistic action of multiple drugs can lead to a more rapid and complete eradication of the infection, including difficult-to-treat drug-tolerant populations that arise from the diverse microenvironments within the host. mims.comthehindu.com Ftivazide, with its specific action on mycolic acid synthesis, can be a valuable component in such multi-drug regimens, contributing to enhanced efficacy and helping to overcome resistance, particularly in MDR-TB cases. wikipedia.orgpatsnap.com

Preclinical Assessment of this compound Drug Synergy

Preclinical assessment of drug synergy is crucial for identifying effective and optimized combination therapies against mycobacterial infections. This involves systematic experimental designs and sophisticated mathematical models to quantify drug interactions.

Experimental Designs for Synergy Evaluation in Mycobacterial Models

A variety of experimental designs are employed to evaluate drug synergy in mycobacterial models, both in vitro and in vivo.

Checkerboard Assays: These are standard in vitro methods involving exposing mycobacteria to different dose combinations of two or more drugs. nih.govnih.gov The assay typically uses a matrix format to determine the minimum inhibitory concentrations (MICs) of individual drugs and their combinations, allowing for the calculation of interaction indices.

Time-Kill Kinetics Assays: These assays provide dynamic information on mycobacterial killing over time by single drugs and combinations. They can reveal differences in bactericidal activity that might not be apparent from static MIC determinations. nih.gov

Modeling Diverse Growth Conditions: In vitro studies often incorporate various growth conditions that mimic the physiological states of Mycobacterium tuberculosis during infection. These include media with different carbon sources (e.g., fatty acids like butyrate, valerate, cholesterol), acidic environments, and non-replicating/hypoxic conditions. idrblab.netrcsb.orgnih.gov Evaluating drug combinations under these diverse conditions is crucial as drug potency and interaction can be highly dependent on the bacterial physiological state. idrblab.net

Preclinical Animal Models: Murine models of TB disease are indispensable for evaluating drug combinations in vivo, providing a more complex and physiologically relevant environment than in vitro systems. idrblab.netnih.govguidetoimmunopharmacology.orgresearchgate.net These models allow for the assessment of treatment-shortening activity and the impact on bacterial burden in infected tissues. nih.govguidetoimmunopharmacology.org

While specific experimental designs for this compound synergy evaluation were not detailed in the provided search results, these general methodologies would be applied to assess its synergistic potential with other anti-mycobacterial agents.

Application of Mathematical Models for Synergy Analysis (e.g., Bliss Independence, Loewe Additivity)

The quantitative evaluation of drug synergy relies on mathematical models that define expected additive effects, against which observed combination effects are compared. The two most commonly used models are Bliss Independence and Loewe Additivity. fishersci.iemims.commims.comwikipedia.orgfishersci.ie

Bliss Independence: This model is based on probabilistic considerations, assuming that two drugs act independently without any interference. fishersci.iemims.com The combined effect is calculated from the fractional effects of individual drugs, essentially summing their independent probabilities of action. mims.com Bliss Independence is generally considered appropriate when the drugs target distinct components or pathways. wikipedia.org

Loewe Additivity: This model is based on the dose equivalence principle, defining additivity as the effect produced by a combination of drugs that is equivalent to increasing the dose of a single drug to achieve the same effect. fishersci.iemims.com It is often visualized using isoboles of constant effect. fishersci.ie Loewe Additivity is considered more biologically plausible when drugs interact with the same pathway or target. mims.comfishersci.ie

To quantify synergy or antagonism, the Fractional Inhibitory Concentration Index (FICI) is widely used. The FICI is derived from the median-effect principle and compares the experimentally determined combination effect to the effect predicted by an additivity model. nih.govfishersci.ie Typically, an FICI value less than 0.5 indicates synergism, a value greater than 4 indicates antagonism, and values between 0.5 and 4 suggest no interaction (additivity). nih.gov

More advanced computational frameworks, such as Response Envelope Analysis (REA) , utilize 3D response surfaces generated by both generalized Loewe Additivity and Bliss Independence models. This approach defines a stringent additivity model by considering the extreme limits of mutually exclusive and mutually non-exclusive drug interactions, allowing for robust identification of combination effects without prior knowledge of the inhibition mechanism. fishersci.ie

High-Throughput Screening Methodologies for Identifying Synergistic this compound Combinations

High-throughput screening (HTS) methodologies are essential for efficiently exploring the vast number of potential drug combinations and identifying synergistic interactions, particularly for slow-growing pathogens like Mycobacterium tuberculosis. masujournal.orgnih.govnih.govfishersci.ie

Large-Scale Compound Screening: HTS enables the rapid testing of thousands or even millions of compounds and their combinations against mycobacteria. This involves miniaturized assays and automated liquid handling systems to assess growth inhibition or killing in the presence of various drug concentrations. masujournal.orgnih.govnih.govmims.com

Computational Models: In silico screening approaches, such as the INDIGO-MTB computational model, can predict synergistic regimens by analyzing drug transcriptomic profiles. This allows for the rapid assessment of millions of potential drug combinations, significantly accelerating the identification of promising candidates for experimental validation. nih.gov

Targeting Specific Bacterial States: HTS can be adapted to identify compounds and combinations effective against mycobacteria in different physiological states, including non-replicating or biofilm-forming populations, which are often tolerant to conventional drugs. mims.comnih.govmims.com For example, high-throughput screening has been used to identify antibiofilm compounds in mycobacteria, with the intention of using them in combination with existing antibiotics to improve treatment outcomes for biofilm infections. mims.com

These methodologies, when applied to this compound, would facilitate the discovery of novel synergistic combinations by systematically exploring its interactions with a wide array of existing and new anti-mycobacterial agents.

Elucidation of Synergistic Mechanisms Involving this compound

Understanding the molecular mechanisms underlying synergistic drug interactions is crucial for rational drug design and optimizing combination therapies. Synergy often arises from drugs perturbing interconnected biological networks and pathways within the pathogen.

Molecular Pathway Crosstalk and Network Perturbations in Combination Treatments

Drug combinations can achieve synergistic effects by targeting different biochemical pathways or by perturbing interacting and cross-talking pathways within the mycobacterial cell. nih.govfishersci.ca

Complementary Mechanisms of Action: this compound's primary mechanism involves inhibiting mycolic acid synthesis, a vital process for mycobacterial cell wall integrity. wikipedia.orgpatsnap.comwikipedia.org Synergy could arise when this compound is combined with drugs that target other essential cellular processes, such as protein synthesis (e.g., Amikacin), DNA replication (e.g., Moxifloxacin), or ATP synthesis (e.g., Bedaquiline). mims.commims.comwikipedia.orgwikipedia.orgwikipedia.org By simultaneously attacking multiple vulnerable points, the combination can overwhelm the bacterium's compensatory mechanisms and lead to enhanced killing or inhibition.

Pathway Crosstalk and Network Perturbations: Biological pathways within a cell are not isolated but frequently communicate through "crosstalk," where components of one pathway influence the activity of another. wikipedia.orgresearchgate.netfrontiersin.org Drug combinations can exploit this interconnectedness. For instance, one drug might inhibit a pathway, while a synergistic partner might target a compensatory pathway that becomes more critical in the presence of the first drug, or enhance the permeability of the cell wall, allowing the other drug to enter more effectively. nih.govfishersci.ca Pathway Crosstalk Perturbation Networks (PXPNs) are models used to integrate high-throughput biological data to gain insights into changes in communication between functional biological processes induced by drug treatments. wikipedia.org

Overcoming Resistance Mechanisms: Synergy can also occur when one drug inhibits a resistance mechanism that affects the other drug. For example, if a bacterium develops efflux pump mechanisms that reduce the intracellular concentration of a drug, a synergistic partner might be an efflux pump inhibitor, thereby restoring the efficacy of the first drug. While specific studies on this compound's involvement in molecular pathway crosstalk or network perturbations were not detailed in the provided search results, its known mechanism of action (mycolic acid synthesis inhibition) suggests potential for synergy with agents that:

Directly damage the mycobacterial cell wall.

Inhibit other essential metabolic or replicative processes.

Increase the permeability of the mycobacterial membrane, facilitating the entry of other drugs.

Target compensatory pathways that become critical when mycolic acid synthesis is disrupted.

Further research into this compound's interactions at a molecular level within combination therapies would provide valuable insights into optimizing its use for challenging mycobacterial infections.

Impact on Drug Target Accessibility and Multi-Enzyme Inhibition

This compound's therapeutic effect against Mycobacterium tuberculosis is primarily mediated through its interference with the synthesis of mycolic acids. uni.lunih.govpatsnap.com Mycolic acids are long-chain fatty acids essential for maintaining the structural integrity and functionality of the mycobacterial cell wall. uni.lupatsnap.com By disrupting the production of these crucial components, this compound compromises the cell wall, leading to bacterial cell death. uni.lunih.govpatsnap.com This inhibition is achieved by targeting and binding to enzymes involved in the fatty acid synthesis pathway. uni.lupatsnap.com

The weakening of the mycobacterial cell wall by this compound significantly impacts drug target accessibility. A compromised cell wall makes the bacteria more susceptible to the host's immune system and, importantly, to other antibiotics. nih.govpatsnap.com This enhanced permeability can facilitate the entry and action of other antimicrobial agents that might otherwise be hindered by the robust mycobacterial cell envelope. While the core mechanism revolves around mycolic acid synthesis inhibition, the subsequent destabilization of the cell wall can indirectly influence the accessibility of various intracellular targets for co-administered drugs. Research indicates that this compound acts as a prodrug, requiring metabolic activation within the bacterial cell to exert its antimicrobial effects by binding to the enzymes that facilitate mycolic acid synthesis. uni.lu

Strategies for Overcoming Mycobacterial Resistance Mechanisms via Synergistic Interactions

The emergence of drug-resistant strains of Mycobacterium tuberculosis poses a significant challenge in TB treatment. This compound is a valuable component in addressing this issue, particularly as a second-line agent. uni.lunih.gov Combination therapy is a well-established strategy to combat antibiotic resistance, as it requires bacteria to develop multiple mutations simultaneously to bypass the effects of several drugs, a low-probability event. nih.govwikipedia.orgmitoproteome.org

This compound has demonstrated strong synergistic interactions with other key anti-tuberculosis drugs, notably Isoniazid (B1672263) (INH) and Rifampicin (B610482) (RIF). nih.gov This synergy is crucial for overcoming existing mycobacterial resistance mechanisms. For instance, while INH itself targets mycobacterial cell envelope biosynthesis by inhibiting mycolic acid synthesis, its mechanism of action might enhance the permeation of synergistic partners into the bacilli. nih.govwikipedia.orgmims.com When combined with this compound, which also targets mycolic acid synthesis, the dual attack on this vital pathway can potentially amplify the disruption of the cell wall, making it more difficult for resistant strains to maintain their integrity or efflux the drugs. The combined assault can overwhelm the bacteria's defense mechanisms, which might include efflux pumps or target alteration, leading to more effective bacterial eradication than either drug alone. nih.gov The use of such synergistic combinations is vital in preventing treatment failure, even in cases where a subpopulation of bacteria might initially be resistant to one of the drugs. nih.gov

Identification and Characterization of Novel Synergistic Partners for this compound

While this compound's synergistic potential with established anti-tuberculosis drugs like Isoniazid and Rifampicin is recognized, the identification and characterization of novel synergistic partners remain an ongoing area of research in combating drug-resistant TB. The development of new drug combinations is critical to enhance treatment efficacy, reduce the likelihood of resistance development, and potentially shorten treatment durations. mitoproteome.orgciteab.com

The search for novel synergistic partners often involves screening compounds that act on different mycobacterial pathways or have mechanisms that can complement this compound's primary action on mycolic acid synthesis. Although specific novel synergistic partners for this compound beyond INH and RIF were not explicitly detailed in the current literature, the broader field of anti-tuberculosis drug discovery actively explores new compounds and their combinations. This includes investigating new chemical entities that can overcome resistance mechanisms such as cell wall impermeability, efflux pumps, drug degradation, and target alteration. fishersci.ie Future research may focus on identifying compounds that, when combined with this compound, can further disrupt the mycobacterial cell wall, inhibit other critical bacterial processes, or modulate host immune responses to enhance clearance of the infection.

Advanced Methodologies and Future Directions in Ftivazide Research

Application of -Omics Technologies in Ftivazide Studies

-Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level view of biological processes. Their application in this compound research can illuminate complex drug-host-pathogen interactions, offering a detailed understanding of its mechanism of action and the emergence of resistance.

Genomics and Transcriptomics for Resistance Profiling and Pathway Analysis

Genomics, the study of an organism's entire genetic material, and transcriptomics, the study of all RNA molecules, are powerful tools for unraveling the genetic basis of drug resistance and identifying perturbed biological pathways. Whole-genome sequencing (WGS) offers a comprehensive analysis of a pathogen's virulence and resistance profile, significantly reducing the time to confirm diagnoses and providing accurate drug resistance profiles, particularly for pathogens like Mycobacterium tuberculosis, the target of this compound mdpi.com. Genomic analyses have revealed the remarkable genetic plasticity of bacteria, which enables them to respond to various threats, including antibiotics frontiersin.org. Genomic surveillance, a leading methodology, facilitates the rapid and precise examination of microbial genetic material, enabling the swift detection of outbreaks and emerging threats, and strengthening antimicrobial resistance (AMR) surveillance systems mdpi.com.

Transcriptomic signatures are considered ideal for identifying a drug's mode of action (MoA) and molecular mechanisms frontiersin.org. By analyzing changes in gene expression in response to this compound, researchers can pinpoint specific pathways affected by the drug and those involved in the development of resistance. Clonal transcriptomics, for instance, can identify mechanisms of chemoresistance and reveal druggable vulnerabilities within heterogeneous cell populations elifesciences.org. This capability is vital for understanding how pathogens develop resistance to this compound, which primarily acts by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall patsnap.com. Understanding the genes and pathways involved in resistance can lead to the identification of new targets or strategies to overcome existing resistance mechanisms.

Proteomics and Metabolomics for Novel Target Identification and Mechanistic Insights

Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of small molecule metabolites, offer complementary insights into the cellular response to drugs. Proteomics is essential for validating and discovering new pharmacological targets and for understanding the mechanism of drug action or the appearance of resistance cnio.es. Proteomic analyses are pivotal in assessing the dynamic changes of whole protein expression at a system level when pathogenic bacteria are challenged with antibiotics encyclopedia.pubmdpi.com. This can reveal how this compound's active form interacts with bacterial enzymes involved in mycolic acid synthesis and how bacteria might modify their proteome to evade its effects.

Metabolomic profiling can elucidate both the in vitro and in vivo activities of metabolic drug targets and provide insight into the pathways in which essential enzymes act, potentially revealing additional targets that could synergize with or even replace the original target nih.gov. Integrated metabolomic and transcriptomic analyses can provide a comprehensive view of gene-metabolite interactions, revealing underlying production mechanisms mdpi.com. This multi-omics approach can identify virulence-associated metabolites whose biosynthetic pathways could represent novel drug targets for this compound or its combination therapies nih.gov. Furthermore, metabolomic analysis can flag likely adverse drug effects based on specific metabolite-guided discovery, which, while not directly related to this compound's mechanism, highlights the broader utility of this technology in drug development metabolon.com.

Computational Biology and Artificial Intelligence in this compound Drug Discovery

Computational biology and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of vast datasets, predicting complex interactions, and accelerating the identification of promising drug candidates and combinations. These methodologies are particularly valuable for optimizing this compound's therapeutic potential.

Machine Learning and Deep Learning for Drug Synergy Prediction

The application of these models to this compound could involve predicting synergistic combinations with other anti-tuberculosis drugs to combat resistant strains or enhance efficacy.

Table 1: Performance Metrics of Selected Deep Learning Models for Drug Synergy Prediction

Model NameKey Input Data TypesPerformance Metric (Example)Value (Example)Reference
DeepSynergyChemical and Genomic InformationPearson Correlation Coefficient0.73 nih.govcam.ac.uk
DeepSynergyChemical and Genomic InformationAUC (Classification)0.90 nih.govcam.ac.uk
DrugSymbyAnti-cancer drug data, gene expression profiles, screening dataF1-score0.98 nih.gov
DrugSymbyAnti-cancer drug data, gene expression profiles, screening dataRecall0.99 nih.gov
DrugSymbyAnti-cancer drug data, gene expression profiles, screening dataPrecision0.98 nih.gov
MatchMakerDrug chemical structure, gene expression profilesCorrelation Improvement~20% biorxiv.org
MatchMakerDrug chemical structure, gene expression profilesMSE Improvement~40% biorxiv.org
TreeComboChemical and physical properties of drugs, gene expression levelsMSE Improvement10% biorxiv.org
TreeComboChemical and physical properties of drugs, gene expression levelsRank Correlation Improvement6% biorxiv.org

In Silico Prediction of Chemical Synthesis Pathways for Analogues

In silico methods play a significant role in the rational design and synthesis of novel drug analogues. While specific details on in silico prediction of chemical synthesis pathways for this compound analogues were not extensively detailed in the provided search results, the broader context of drug discovery and derivative synthesis highlights the relevance of these computational approaches. This compound itself is a hydrazone derivative nih.gov, and the synthesis of other hydrazone and triazone derivatives with biological activities is an active area of research nih.govmdpi.com.

Computational tools can predict various properties of drug candidates, including ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for optimizing a biologically active compound nih.gov. This predictive capability is integral to designing new compounds with improved characteristics. By simulating chemical reactions and predicting reaction outcomes, in silico methods can guide the selection of feasible synthesis routes for this compound analogues, potentially leading to compounds with enhanced efficacy, reduced resistance potential, or improved pharmacokinetic profiles. This approach can significantly reduce the time and resources required for experimental synthesis and screening.

Network-Based Analysis of Drug-Target Interactions and Signaling Pathways

Network-based analysis, a core component of systems biology, provides a holistic understanding of how drugs interact with their targets and influence complex biological signaling pathways. Systems biology approaches, including network analysis, offer a comprehensive view of drug action rooted in molecular interactions between drugs and their targets within a cellular context nih.govnae.edu. This is particularly relevant for understanding this compound's effects beyond its primary target, mycolic acid synthesis inhibition, and how it might impact other cellular processes in Mycobacterium tuberculosis or the host.

Network analysis can characterize drug-target relations and visualize global pictures of drug-target, drug-drug, and target-target interactions at a systems level nih.govnih.gov. Drug-target interaction networks can be constructed using data from publicly available databases such as DrugBank plos.orgimrpress.com. These networks help identify key nodes or "hubs" that are highly connected and thus represent important targets or pathways. For instance, in a general drug-target interaction network, highly connected sets of nodes related to metabolic diseases, psychiatric disorders, and cancer have been identified plos.org.

The construction of quality network models requires substantial and diverse data, including structural and property information of small molecules and macromolecules imrpress.com. Graph machine learning methods are showing promising results in predicting drug-target interactions within these networks researchgate.net. Network pharmacology, which bridges symptom-based and mechanism-based strategies, guides drug development by creating heterogeneous networks that integrate various drug, target, and disease-related information, thereby enhancing the prediction performance of drug-target interactions and enabling the design of novel combinations researchgate.netfrontiersin.org. For this compound, network-based analysis could reveal previously unknown off-targets or secondary pathways that contribute to its efficacy or, conversely, to resistance mechanisms, guiding the development of more effective treatment strategies.

Q & A

(Basic) What experimental methodologies are recommended for characterizing Ftivazide’s physicochemical properties?

Methodological Answer:

  • Step 1: Begin with spectroscopic analyses (e.g., NMR, IR) to confirm molecular structure and functional groups .
  • Step 2: Perform chromatographic purity assessments (HPLC or GC-MS) to quantify impurities, adhering to protocols for solvent selection and column calibration .
  • Step 3: Conduct thermal stability studies (DSC/TGA) under controlled atmospheres to evaluate degradation thresholds. Document instrument parameters (e.g., heating rate, gas flow) for reproducibility .
  • Data Reporting: Tabulate results with raw data (e.g., retention times, melting points) in supplementary materials, ensuring alignment with journal guidelines for compound characterization .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Step 1: Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay conditions, cell lines, dosage ranges) .
  • Step 2: Replicate conflicting experiments using standardized protocols (e.g., ISO-certified cell cultures, controlled incubation times) to isolate confounding factors .
  • Step 3: Apply statistical meta-analysis to quantify variability sources (e.g., ANOVA for inter-laboratory differences) and propose consensus protocols .
  • Data Handling: Use open-access repositories to share raw datasets, enabling transparency and collaborative validation .

(Basic) What criteria should guide the formulation of a research question for this compound’s pharmacokinetic studies?

Methodological Answer:

  • Feasibility (F): Ensure access to analytical infrastructure (e.g., LC-MS/MS for plasma concentration measurements) .
  • Novelty (N): Identify gaps (e.g., unexplored metabolic pathways) through a scoping review of existing literature .
  • Ethical Compliance (E): Obtain approvals for animal/human trials, specifying dose limits and toxicity monitoring .
  • Example Question: “How does hepatic CYP450 enzyme activity influence this compound’s metabolite profile in murine models?” .

(Advanced) How to design a study integrating computational and experimental data for this compound’s mechanism of action?

Methodological Answer:

  • Step 1: Use molecular docking simulations (e.g., AutoDock Vina) to predict target binding affinities, validating hypotheses with in vitro assays (e.g., SPR) .
  • Step 2: Cross-validate computational models with kinetic studies (e.g., stopped-flow spectroscopy for reaction rate analysis) .
  • Step 3: Address discrepancies by refining force field parameters or adjusting experimental conditions (e.g., pH, ionic strength) .
  • Data Integration: Create composite tables comparing predicted vs. observed binding energies, highlighting confidence intervals .

(Basic) What quality control measures are critical for ensuring reproducibility in this compound synthesis?

Methodological Answer:

  • Step 1: Document reagent purity (e.g., CAS numbers, supplier certifications) and reaction conditions (temperature, stirring rate) in detail .
  • Step 2: Implement in-process controls (e.g., TLC monitoring) to verify intermediate formation .
  • Step 3: Characterize final products using multimodal techniques (e.g., elemental analysis, XRPD) and archive spectra for peer validation .

(Advanced) How can researchers optimize this compound formulation stability under varying environmental conditions?

Methodological Answer:

  • Step 1: Design a factorial experiment testing variables (temperature, humidity, light exposure) on formulation integrity .
  • Step 2: Use accelerated stability testing (ICH Q1A guidelines) to model shelf-life, correlating degradation products with HPLC peak areas .
  • Step 3: Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and formulate mitigation strategies .

(Basic) What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Step 1: Use non-linear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values, reporting confidence intervals .
  • Step 2: Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests .
  • Step 3: For small sample sizes, employ Bayesian hierarchical models to reduce overfitting risks .

(Advanced) How to address ethical challenges in translational research involving this compound?

Methodological Answer:

  • Step 1: Draft a risk-benefit analysis for preclinical-to-clinical transitions, emphasizing pharmacokinetic/toxicokinetic bridging studies .
  • Step 2: Establish data safety monitoring boards (DSMBs) to oversee human trials, ensuring adherence to Declaration of Helsinki principles .
  • Step 3: Publish negative results to mitigate publication bias and inform future trial designs .

Key Takeaways for Researchers

  • Basic Questions focus on foundational techniques (e.g., characterization, assay design) and align with standardized protocols .
  • Advanced Questions require interdisciplinary integration (e.g., computational-experimental hybrid models) and critical analysis of contradictions .
  • Data Transparency is paramount: share raw datasets, detailed protocols, and negative results to foster reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.